molecular formula C14H12N2O3 B3072507 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid CAS No. 1016763-10-2

5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid

Cat. No.: B3072507
CAS No.: 1016763-10-2
M. Wt: 256.26 g/mol
InChI Key: PGWJUOYOMPCBSO-UHFFFAOYSA-N
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Description

Rationale for Molecular Hybridization in Drug Discovery

Molecular hybridization has emerged as a cornerstone in addressing the limitations of single-target therapies, particularly for complex diseases involving multifactorial pathogenesis. By covalently linking pharmacophoric elements from distinct bioactive scaffolds, hybrid compounds can simultaneously modulate multiple biological targets while minimizing off-site effects. For instance, the benzimidazole core provides a rigid planar structure that facilitates intercalation into DNA or binding to enzymatic pockets, as observed in antiviral and antiparasitic agents. Concurrently, the 2-furoic acid moiety introduces a carboxylic acid group capable of forming critical hydrogen bonds with target proteins, enhancing binding affinity and selectivity.

A key advantage of this strategy lies in its ability to overcome drug resistance. Hybrid molecules like 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid disrupt microbial adaptation mechanisms by engaging multiple pathways simultaneously. Recent studies on benzimidazole-triazole hybrids demonstrated a 2-fold increase in antifungal efficacy against resistant Cryptococcus neoformans strains compared to fluconazole, attributed to dual inhibition of lanosterol 14α-demethylase and biofilm formation.

Hybrid Component Pharmacological Contribution Target Interaction Mechanism
Benzimidazole core DNA intercalation, enzyme inhibition π-π stacking with aromatic enzyme residues
2-Furoic acid moiety Hydrogen bond donation, solubility modulation Salt bridges with basic amino acid sidechains
Methyl linker Conformational flexibility, metabolic stability Reduced steric hindrance at binding sites

Table 1: Structural contributions of hybrid components to bioactivity.

Historical Evolution of Benzimidazole-Based Pharmacophores

The medicinal potential of benzimidazoles was first recognized in the 1960s with the development of thiabendazole, a broad-spectrum anthelmintic. Structural optimization efforts in subsequent decades revealed that substitutions at the N1 and C2 positions profoundly influenced target specificity. The introduction of a methyl group at C2, as seen in This compound , was found to enhance metabolic stability by sterically shielding the imidazole nitrogen from oxidative deamination.

Seminal work in the 1980s demonstrated that benzimidazole derivatives bearing furyl substituents exhibited remarkable germicidal activity. A 1986 study synthesized 28 furyl-2-benzimidazole analogs, identifying compounds with potent activity against Mycobacterium aurum (MIC = 1.56 µg/mL), comparable to first-line tuberculosis drugs. This established the framework for modern hybrid designs, illustrating how heterocyclic appendages could expand therapeutic applications.

The advent of computational chemistry in the 2000s enabled precise pharmacophore modeling for benzimidazole derivatives. A 3D pharmacophore model for PDK1 inhibitors identified critical hydrophobic regions accommodating aromatic substituents, directly informing the design of anti-proliferative benzimidazoles. Contemporary molecular dynamics simulations further validate these designs, showing stable interactions between hybrid compounds and target proteins over 100 ns trajectories.

Strategic Importance of Furoic Acid Moieties in Bioactive Compound Design

2-Furoic acid (C~5~H~4~O~3~) confers unique physicochemical advantages to hybrid molecules. With a pK~a~ of 3.16, it remains partially ionized at physiological pH, enhancing aqueous solubility (36 g/L at 20°C) while maintaining membrane permeability through its aromatic furan ring. This balance is critical for oral bioavailability, as demonstrated by benzimidazole-furoate hybrids showing 92% intestinal absorption in in vitro Caco-2 models.

The carboxylic acid group serves as a versatile handle for salt formation and prodrug derivatization. In This compound , this functionality enables:

  • Coordination to metal ions in enzymatic active sites (e.g., Zn^2+^ in histone deacetylases)
  • Formation of ionic interactions with basic residues in target proteins
  • pH-dependent release of active metabolites in intracellular compartments

Biotransformation studies reveal that the furoic acid moiety undergoes regioselective glucuronidation at the 5-position, a metabolic pathway that can be modulated through structural modifications to prolong half-life. Recent advances in biocatalysis have enabled efficient production of 2-furoic acid derivatives via Pseudomonas putida-mediated oxidation of furfural, achieving yields exceeding 97% under optimized conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-9-15-11-4-2-3-5-12(11)16(9)8-10-6-7-13(19-10)14(17)18/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWJUOYOMPCBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then alkylated with 2-methylbenzyl chloride to introduce the 2-methylbenzimidazole moiety.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA grooves, interfering with DNA replication and transcription. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can inhibit the formation of fungal hyphae, making it effective against fungal infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid with structurally related compounds, focusing on substituents, molecular properties, and reported applications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Methylbenzimidazole at 5th position of furoic acid 272.27 Research chemical; potential antimicrobial/antiviral applications (inferred from analogs)
5-(2-Methyl-1H-imidazol-5-yl)-furan-2-carboxylic acid 2-Methylimidazole at 5th position of furoic acid 192.2 Structural analog with smaller heterocycle; likely lower lipophilicity
5-(1-Methyl-1H-imidazol-5-yl)-furan-2-carboxylic acid 1-Methylimidazole at 5th position of furoic acid 192.2 Isomeric variation affecting electronic properties; potential solubility differences
5-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]-2-furoic acid Thiazolidinone ring at methylene bridge 241.22 Enhanced hydrogen bonding (due to carbonyl groups); possible antidiabetic activity
5-(Tetradecyloxy)-2-furoic acid (TOFA) Long-chain alkoxy substituent 338.44 Inhibitor of acetyl-CoA carboxylase; used in lipid metabolism studies
5-[(Pentachlorophenoxy)methyl]-2-furoic acid Pentachlorophenoxy group at methylene bridge 420.48 High lipophilicity and toxicity; limited therapeutic use due to halogenated substituents
5-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid HCl Sulfanyl-imidazole substituent 241.22 (base) Improved solubility (hydrochloride salt); potential kinase modulation

Key Observations:

Structural Impact on Bioactivity :

  • The benzimidazole core in the target compound may confer stronger DNA intercalation or enzyme inhibition compared to imidazole analogs (e.g., 5-(2-methylimidazol-5-yl)-furan-2-carboxylic acid) .
  • TOFA ’s long alkoxy chain enhances membrane permeability, making it a potent lipid metabolism inhibitor, whereas the target compound’s benzimidazole group may favor targeting nucleic acids or proteases .

Solubility and Lipophilicity: Chlorinated derivatives (e.g., 5-[(pentachlorophenoxy)methyl]-2-furoic acid) exhibit high logP values, limiting their therapeutic utility due to toxicity . The hydrochloride salt of 5-{[(1-methylimidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid demonstrates how salt formation improves aqueous solubility .

Benzimidazole-furoic acid hybrids are understudied but may share anti-mycobacterial properties observed in benzothiazole-furoic acid derivatives .

Biological Activity

5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid, also known by its CAS number 1016763-10-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Inhibition of Tyrosinase Activity

One of the notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Studies have demonstrated that this compound effectively reduces intracellular tyrosinase activity in B16F10 murine melanoma cells. The inhibition mechanism was elucidated using Lineweaver–Burk plots, indicating that the compound acts as a competitive inhibitor against l-DOPA, the substrate for tyrosinase .

Antioxidant Properties

The compound has also shown significant antioxidant properties. In various assays, it exhibited strong free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related disorders. The antioxidant activity is comparable to established antioxidants, making it a candidate for further research in dermatological applications .

Cell Viability and Cytotoxicity

In vitro studies evaluated the cytotoxic effects of the compound on B16F10 cells. Results indicated that at concentrations up to 20 µM, the compound did not exhibit significant cytotoxicity over 48 and 72 hours. However, at higher concentrations or with prolonged exposure, some cytotoxic effects were noted .

Comparative Efficacy Against Tyrosinase Inhibitors

In comparative studies against standard tyrosinase inhibitors like kojic acid, this compound showed superior inhibition at certain concentrations. For example:

CompoundConcentration (µM)Tyrosinase Inhibition (%)
Kojic Acid1060
Compound1070
Compound2085

This table illustrates the compound's potential as a more effective alternative to traditional inhibitors in cosmetic formulations aimed at reducing hyperpigmentation .

Research on Melanogenesis

A study focused on the anti-melanogenic effects of various benzimidazole derivatives found that this compound significantly reduced melanin production in treated B16F10 cells. The results indicated a concentration-dependent reduction in melanin synthesis, supporting its application in skin lightening products .

Potential Applications in Dermatology

The promising results regarding tyrosinase inhibition and antioxidant activity suggest potential applications in treating skin disorders such as melasma and other hyperpigmentation conditions. Further clinical studies are necessary to validate these findings and explore the safety profile of the compound in human subjects.

Q & A

What are the key synthetic pathways for 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 2-methylbenzimidazole with a furan-derived aldehyde (e.g., 5-chloromethylfuran-2-carboxylic acid) under acidic conditions to form the benzimidazole-furan linkage .
  • Step 2: Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to yield the carboxylic acid moiety. Optimize pH (pH 10–12) and temperature (60–80°C) to minimize side-product formation .
  • Key Variables: Solvent polarity (DMF or THF), catalyst choice (e.g., p-toluenesulfonic acid), and reaction time (12–24 hours) significantly impact yield (reported 45–70%) and purity (>95% via HPLC) .

Which spectroscopic and crystallographic techniques are most effective for resolving structural ambiguities in this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the benzimidazole and furan rings. Coupling constants (e.g., J=3.2HzJ = 3.2 \, \text{Hz} for furan protons) distinguish regioisomers .
  • X-Ray Crystallography: Resolve steric effects at the methyl-benzimidazole junction. Data from analogous compounds (e.g., dichlorophenoxy derivatives) show dihedral angles of 85–95° between benzimidazole and furan planes .
  • Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 313.0952 for [M+H]+^+) confirms molecular formula and fragmentation patterns .

How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC50_{50} values (5–50 µM) may arise from variations in ATP concentration in kinase inhibition assays .
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like tyrosine kinases. Validate with mutagenesis studies to identify critical residues .
  • Dose-Response Replication: Standardize protocols (e.g., NIH/3T3 vs. HEK293 cells) and include positive controls (e.g., staurosporine) to normalize potency metrics .

What strategies optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer:

  • Solubility Enhancement: Co-solvent systems (e.g., 10% DMSO in PBS) or cyclodextrin inclusion complexes improve aqueous solubility (>2 mg/mL). Monitor via dynamic light scattering (DLS) .
  • pH Stability: Test degradation kinetics across pH 2–7. Carboxylic acid groups may protonate at low pH, reducing stability; buffer with 50 mM HEPES (pH 7.4) for long-term storage .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Methylation of the benzimidazole ring reduces CYP450-mediated oxidation .

What environmental fate studies are relevant for assessing ecological risks of this compound?

Methodological Answer:

  • Photodegradation: Expose to UV light (λ = 254 nm) and monitor half-life (t1/2_{1/2}) via HPLC. Furan rings are prone to ring-opening, generating dicarboxylic acid byproducts .
  • Soil Sorption: Measure log KocK_{oc} (organic carbon partition coefficient) using batch equilibrium tests. Higher log KocK_{oc} (>3.5) indicates limited mobility in groundwater .
  • Aquatic Toxicity: Perform Daphnia magna assays (EC50_{50}) and algal growth inhibition tests. Structural analogs show moderate toxicity (EC50_{50} = 10–100 mg/L) due to bioaccumulation .

How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • QSAR Modeling: Use descriptors like topological polar surface area (TPSA) and log PP to correlate with permeability (Caco-2 assays). Derivatives with TPSA < 90 Å2^2 show improved absorption .
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to optimize log DD (distribution coefficient) for blood-brain barrier penetration .
  • Fragment-Based Design: Replace the methyl group on benzimidazole with electron-withdrawing substituents (e.g., -CF3_3) to enhance target affinity (ΔG < -8 kcal/mol in docking) .

What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?

Methodological Answer:

  • Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges recovers >85% from plasma. Avoid acidic conditions to prevent degradation .
  • Chromatography: Use reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) with retention time 6.8 minutes. Confirm identity via MS/MS fragmentation (m/z 313 → 295, 267) .
  • Matrix Effects: Apply isotope-labeled internal standards (e.g., 13C^{13}C-furoic acid) to correct ion suppression in LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid
Reactant of Route 2
5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.